molecular formula C11H15NO3 B2389940 N-[2-(2-methoxyphenoxy)ethyl]acetamide CAS No. 293738-17-7

N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B2389940
CAS No.: 293738-17-7
M. Wt: 209.245
InChI Key: LYUSMRCJQLYGGS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a methoxyphenoxy group attached to an ethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by the action of ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides a unique interaction profile with biological targets, while the acetamide moiety enhances its stability and solubility .

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-6-4-3-5-10(11)14-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUSMRCJQLYGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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